1H-1,2,3-Triazole-4,5-dicarbonitrile
Overview
Description
1H-1,2,3-Triazole-4,5-dicarbonitrile is a heterocyclic compound characterized by a five-membered ring structure containing three nitrogen atoms and two cyano groups at the 4 and 5 positions.
Scientific Research Applications
1H-1,2,3-Triazole-4,5-dicarbonitrile has a wide range of applications in scientific research:
Safety and Hazards
1H-1,2,3-Triazole-4,5-dicarbonitrile is classified as a warning signal word. It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Mechanism of Action
Target of Action
It is known that 1,2,3-triazole derivatives can interact with various proteins and receptors
Mode of Action
1,2,3-triazole derivatives are known to interact with the amino acids present in the active site of their targets through various interactions like electrostatic interaction, pi-anion interaction, h-bonding, and van der waals interaction .
Biochemical Pathways
It is known that 1,2,3-triazole derivatives can affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
The compound is a solid at room temperature , which could influence its absorption and distribution
Result of Action
Based on the known activities of 1,2,3-triazole derivatives, it can be hypothesized that this compound may have significant effects at the molecular and cellular level .
Action Environment
The action of 1H-1,2,3-Triazole-4,5-dicarbonitrile can be influenced by environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . The compound’s efficacy could also be influenced by these conditions.
Biochemical Analysis
Biochemical Properties
1H-1,2,3-Triazole-4,5-dicarbonitrile plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in nitrogen metabolism, such as nitrogenase and nitrilase. These interactions often involve the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. Additionally, this compound can form complexes with metal ions, which further influences its biochemical properties .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to inhibit the proliferation of certain cancer cell lines by interfering with the cell cycle and inducing apoptosis. It also affects the expression of genes involved in oxidative stress response and metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to the active sites of enzymes, leading to competitive or non-competitive inhibition. It can also interact with transcription factors, thereby modulating gene expression. These interactions result in alterations in cellular processes and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or acidic pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate specific biochemical pathways. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on the organism .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to nitrogen metabolism. It interacts with enzymes such as nitrogenase and nitrilase, influencing the conversion of nitrogen-containing compounds. The compound can also affect metabolic flux and alter the levels of specific metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments and tissues. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its biochemical effects. For example, this compound has been found to localize in the mitochondria, where it influences mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-1,2,3-Triazole-4,5-dicarbonitrile can be synthesized through several methodsThis reaction typically requires a copper catalyst and proceeds under mild conditions to yield the triazole ring . Another method involves the reaction of nitriles with hydrazines, followed by cyclization to form the triazole ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale cycloaddition reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,3-Triazole-4,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of triazole oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The cyano groups can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and proceed under mild to moderate temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole oxides, while reduction can produce triazole amines .
Comparison with Similar Compounds
1H-Imidazole-4,5-dicarbonitrile: Similar in structure but contains an imidazole ring instead of a triazole ring.
3-Nitro-1,2,4-triazole: Another triazole derivative with a nitro group at the 3 position.
1H-Tetrazole: Contains an additional nitrogen atom in the ring compared to triazole.
Uniqueness: 1H-1,2,3-Triazole-4,5-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of two cyano groups enhances its ability to participate in various chemical reactions and form stable complexes with metals .
Properties
IUPAC Name |
2H-triazole-4,5-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HN5/c5-1-3-4(2-6)8-9-7-3/h(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVANFNGOSJTZFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=NNN=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202093 | |
Record name | 1H-1,2,3-Triazole-4,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53817-16-6 | |
Record name | 1H-1,2,3-Triazole-4,5-dicarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53817-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,3-Triazole-4,5-dicarbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053817166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-1,2,3-Triazole-4,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-1,2,3-triazole-4,5-dicarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.437 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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